Rosiglitazone hydrochloride

Overview

Description

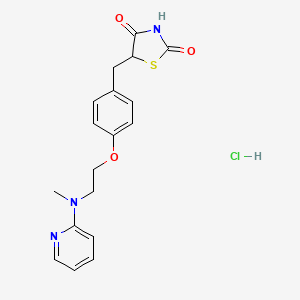

Rosiglitazone is an antidiabetic drug in the thiazolidinedione class . It is used to treat type 2 diabetes mellitus and works by helping the body use insulin better . It is marketed by the pharmaceutical company GlaxoSmithKline as a stand-alone drug or for use in combination with metformin or with glimepiride .

Molecular Structure Analysis

Rosiglitazone has a molecular formula of C18H19N3O3S and a molar mass of 357.43 g·mol−1 . It has a racemic mixture chirality .Physical and Chemical Properties Analysis

Rosiglitazone has a melting point of 122 to 123 °C (252 to 253 °F) . It has a density of 1.3±0.1 g/cm3, a boiling point of 585.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .Scientific Research Applications

Cardiovascular Risks : Rosiglitazone has been associated with increased risks of myocardial infarction and death from cardiovascular causes in patients with type 2 diabetes (Nissen & Wolski, 2007).

Effects on Bone Health : It can affect bone health, leading to significant bone loss, decreased bone formation, and increased fat content in the bone marrow (Rzońca et al., 2004).

Cardiovascular Outcomes in Diabetes Therapy : When added to glucose-lowering therapy in type 2 diabetes, rosiglitazone increases the risk of heart failure and some fractures, mainly in women, but does not significantly affect overall cardiovascular morbidity or mortality (Home et al., 2009).

Prevention of Type 2 Diabetes : It has been shown to reduce the incidence of type 2 diabetes and increase the likelihood of regression to normoglycaemia in adults with impaired glucose tolerance (Gerstein et al., 2006).

Prostate Cancer Treatment : Rosiglitazone has been studied for its potential in treating men with recurrent prostate carcinoma, focusing on changes in prostate-specific antigen doubling time (Smith et al., 2004).

Depression and Neuroprotection : It has shown neuroprotective effects and may act as an anti-depressive agent in models of depression and metabolic diseases, by maintaining essential neuron autophagy and inhibiting excessive astrocytic apoptosis (Zhao et al., 2017).

Cardiovascular Function in Type 2 Diabetes : Rosiglitazone has been compared with glyburide for its effects on cardiovascular function and glycemic control, showing no adverse effects on cardiac structure or function (St. John Sutton et al., 2002).

Anti-Inflammatory Effects in Non-Diabetic Coronary Artery Disease Patients : It reduces markers of endothelial cell activation and levels of acute-phase reactants in these patients (Sidhu et al., 2003).

Anticancer Effects : Rosiglitazone has been investigated for its anticancer effects, particularly in models of hepatocellular carcinoma, showing inhibition of DNA synthesis (Anwar et al., 2015).

Improvement of Endothelial Function in Diabetic Mice : It is essential for the PPARγ-mediated improvement of endothelial function in diabetic mice, acting through adiponectin and affecting vascular endothelium (Wong et al., 2011).

Molecular Mechanisms in Monotherapy or Combination Cancer Therapy : Rosiglitazone's mechanisms, both PPARγ-dependent and independent, have implications for its use in cancer therapy (Dang et al., 2018).

Polycystic Ovary Syndrome Treatment : Improvement in insulin sensitivity and reproductive outcomes, including ovulation and pregnancy, has been observed in PCOS patients treated with rosiglitazone (Cataldo et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Despite Rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks and death . Future research may focus on mitigating these risks and exploring potential benefits for patients with Alzheimer’s disease not expressing the ApoE4 allele .

Properties

IUPAC Name |

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSCTTPDKURIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432078 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302543-62-0 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

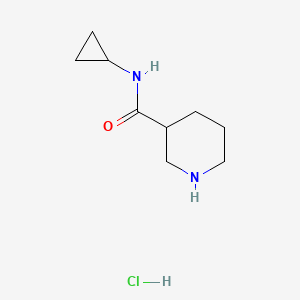

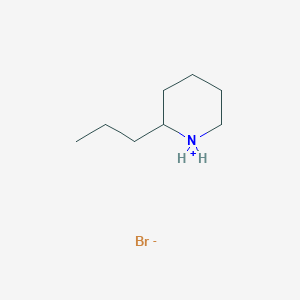

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7881826.png)

![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)

![WURCS=2.0/1,1,0/[a21222h-1a_1-5]/1](/img/structure/B7881869.png)